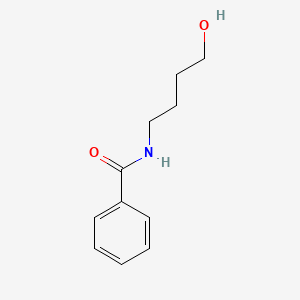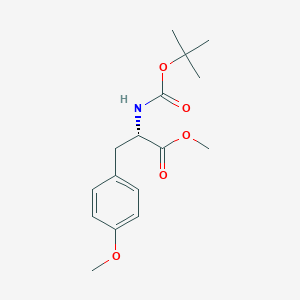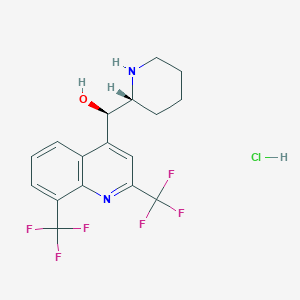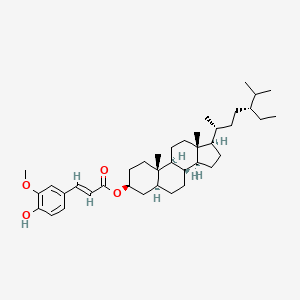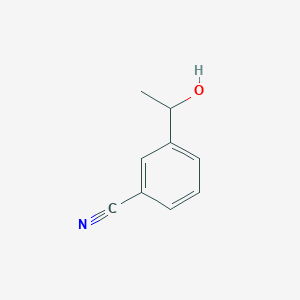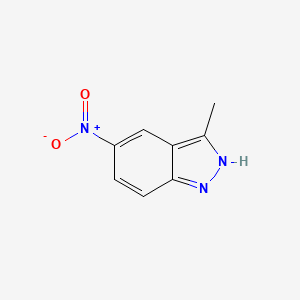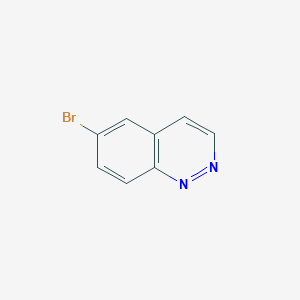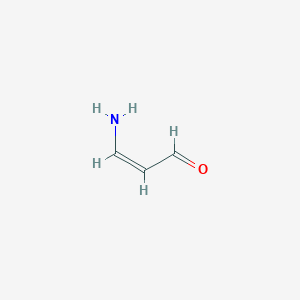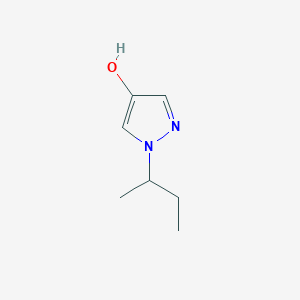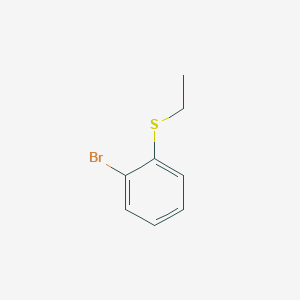
2-Bromophenyl ethyl sulfide
描述
2-Bromophenyl ethyl sulfide is a compound that can be synthesized and utilized in various chemical reactions. It is related to compounds that have been studied for their potential applications in organic synthesis and materials science. Although the provided papers do not directly discuss 2-bromophenyl ethyl sulfide, they do provide insights into the chemistry of related bromo and sulfide-containing compounds.
Synthesis Analysis
The synthesis of related compounds involves copper-catalyzed reactions, as seen in the annulation of 2-bromo alkynylbenzenes with sodium sulfide to produce benzo[b]thiophenes . Additionally, the reaction of allyl phenyl sulfide with bromine followed by aqueous sodium hydroxide leads to the formation of 2-phenylthio-3-bromopropene, which is a valuable synthon for further chemical transformations . These methods highlight the reactivity of bromo and sulfide functionalities in the presence of transition metals or halogens.
Molecular Structure Analysis
The molecular structure of related bromo and sulfide compounds has been elucidated using X-ray diffraction methods. For example, the crystal structure of (+)-1-bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide has been determined, revealing the spatial arrangement of bromine and sulfur atoms and their stereochemistry . This type of analysis is crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
Bromo and sulfide-containing compounds participate in various chemical reactions. For instance, the electrophilic addition of BrOH to (+)-trans-β-styryl p-tolyl sulfoxide leads to the formation of bromohydrins . The dehydrobromination of 2-(p-nitrophenyl)ethyl bromide with hydroxide ions in micellar solutions has been studied, showing the effects of added salts on the reaction rate . These studies demonstrate the diverse reactivity of bromo and sulfide groups in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo and sulfide compounds are influenced by their molecular structure. For example, the electropolymerization behavior of bis(oligothienyl) sulfides has been investigated, revealing insights into the redox properties and stability of the resulting polymers . The crystallographic analysis of bis(2-bromophenyl) disulfide shows the presence of significant intramolecular C-H...S hydrogen bonds and intermolecular interactions that affect its physical state . These properties are essential for the application of such compounds in material science and synthesis.
科学研究应用
Synthesis of Heterocycles
2-Bromophenyl ethyl sulfide has been utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves alkylating azoles with 2-(2-Bromophenyl)ethyl methanesulfonate to create radical precursors. The resulting aryl radicals undergo intramolecular homolytic aromatic substitution onto the azole rings. This method has been shown to be effective even on solid-phase resins (Allin et al., 2005).
Selective Preparation of Thiocyanates
Mixed 2-(trimethylsilyl)ethyl sulfides, including analogs of 2-bromophenyl ethyl sulfide, have been used in the von Braun cyanogen bromide reaction. This method selectively prepares thiocyanates, demonstrating high yield and selectivity, especially in methanol. This reaction has been applied in nucleoside chemistry, particularly in the synthesis of nucleosidic thiocyanates (Chambert et al., 2002).
Regioselective Radical Elimination
Treatment of o-(bromophenyl)sulfides with specific reagents results in the regioselective elimination of thiol to form internal or terminal alkenes. This reaction can be initiated either thermally or photochemically, demonstrating the versatility of 2-bromophenyl ethyl sulfide in synthetic chemistry (Kamimura & Mitsudera, 2001).
Antifungal Applications
A bromophenol derivative, related to 2-bromophenyl ethyl sulfide, was isolated from marine algae and showed moderate antifungal activity against Candida albicans. This highlights its potential in developing new antifungal agents (Xu et al., 2013).
Synthesis of Benzo[b]thiophenes
Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide has been used to synthesize 2-substituted benzo[b]thiophenes. This method demonstrates the application of 2-bromophenyl ethyl sulfide in producing complex organic structures (Sun et al., 2011).
Building Blocks for Molecular Electronics
Aryl bromides, similar to 2-bromophenyl ethyl sulfide, have been used as building blocks for thiol end-capped molecular wires, essential in the development of molecular electronics. These compounds undergo efficient transformations to create various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Environmental and Energy Applications
Metal sulfides, related to 2-bromophenyl ethyl sulfide, have been explored as stable electrocatalysts in photoelectrochemical devices. These materials show potential in converting hydrobromic acid to hydrogen gas and liquid bromine, offering a sustainable energy solution (Singh et al., 2014).
属性
IUPAC Name |
1-bromo-2-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZHQDXRDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517640 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl ethyl sulfide | |
CAS RN |
87424-98-4 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

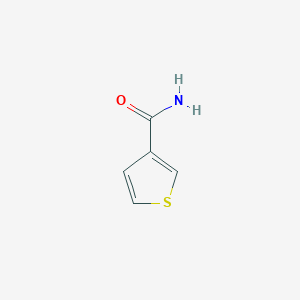
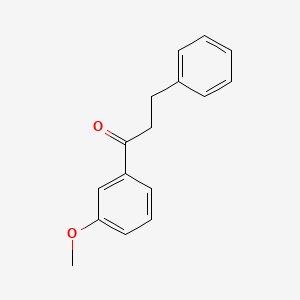
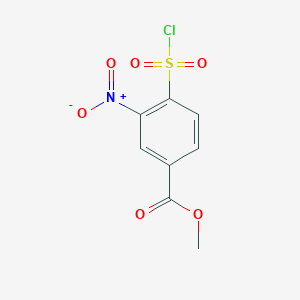
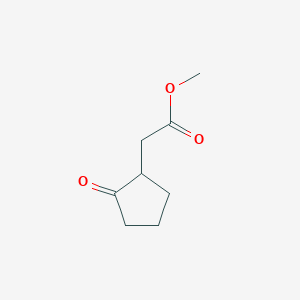
![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)
